molecular formula C14H27N3O2 B6725352 N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide

N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide

Cat. No.: B6725352
M. Wt: 269.38 g/mol
InChI Key: RPZXNJWHKWIYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclohexylamine moiety with a morpholine ring, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c15-9-13(11-4-2-1-3-5-11)17-14(18)8-12-10-19-7-6-16-12/h11-13,16H,1-10,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXNJWHKWIYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)CC2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and morpholine as the primary starting materials.

    Formation of Intermediate: Cyclohexylamine is reacted with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with morpholine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and targets.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-cyclohexylethanol: Shares the cyclohexylamine moiety but lacks the morpholine ring.

    N-(2-amino-1-cyclohexylethyl)-N,N-dimethylamine: Similar structure but with dimethylamine instead of morpholine.

    N-(2-amino-1-cyclohexylethyl)-2-(naphthalen-2-yl)acetamide: Contains a naphthalene ring instead of morpholine.

Uniqueness

N-(2-amino-1-cyclohexylethyl)-2-morpholin-3-ylacetamide is unique due to its combination of cyclohexylamine and morpholine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.